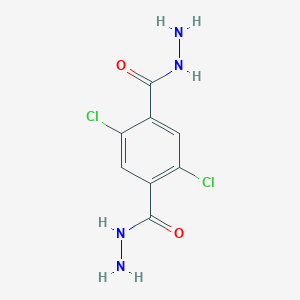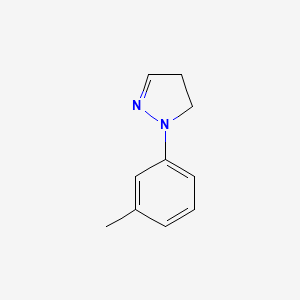
1-M-Tolyl-4,5-dihydro-1H-pyrazole
Overview
Description
1-M-Tolyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group on the phenyl ring Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-M-Tolyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction between 1-phenyl-3-methyl-2-pyrazolin-5-one and tolylhydrazine under acidic conditions can yield the desired product. The reaction typically requires a catalyst such as acetic acid or p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Microwave-assisted synthesis is another method that has been explored for its ability to reduce reaction times and improve selectivity. This green chemistry approach aligns with the principles of sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-M-Tolyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
1-M-Tolyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research explores its use as a lead compound for developing new drugs targeting various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-M-Tolyl-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in disease pathways, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1-Phenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a phenyl group instead of a tolyl group.
3-Methyl-1-phenyl-1H-pyrazole: Features a methyl group on the pyrazole ring.
4,5-Dihydro-1H-pyrazole-1-carboxamide: Contains a carboxamide group, offering different reactivity and applications.
Uniqueness: 1-M-Tolyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(3-methylphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2,4-6,8H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYSUOKBGYBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


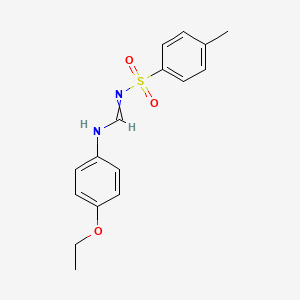
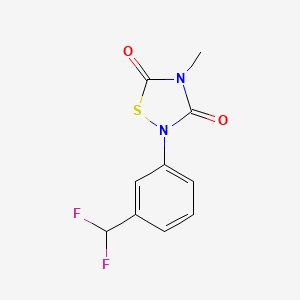
![N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide](/img/structure/B8039582.png)
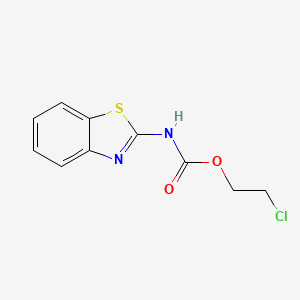
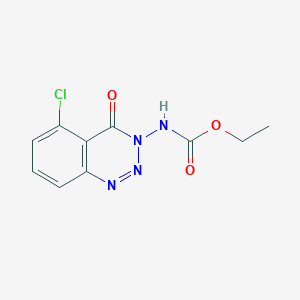
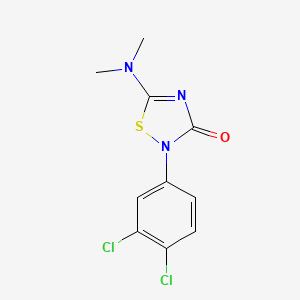

![3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile](/img/structure/B8039607.png)
![1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B8039614.png)
![[4-Chloro-3-[chloro(difluoro)methyl]phenyl] methanesulfonate](/img/structure/B8039620.png)
![3-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B8039632.png)
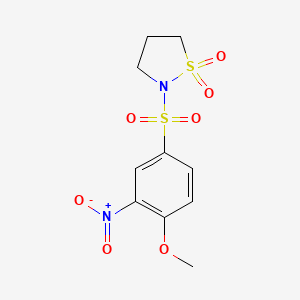
![N-[3-chloro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B8039648.png)
